2-(2-Furanoyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furan-2-yl(pyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTWPXKINZWYEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374699 | |
| Record name | 2-(2-Furanoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93560-49-7 | |
| Record name | 2-(2-Furanoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Furanoyl Pyridine and Derivatives
Classical and Conventional Synthetic Routes
Classical synthetic routes to 2-(2-furanoyl)pyridine and its derivatives have traditionally relied on established condensation and acylation reactions. These methods often involve the stepwise construction of the target molecule from readily available furan (B31954) and pyridine (B92270) building blocks.
Condensation Reactions Utilizing Furoyl and Pyridine Building Blocks
Condensation reactions are a cornerstone of heterocyclic synthesis, providing a direct means to construct complex molecular architectures. In the context of this compound derivatives, Ladenburg-type condensations and modified Kröhnke pyridine syntheses are of particular relevance.
The Ladenburg condensation provides a classic route to forming fused heterocyclic systems. A notable example is the synthesis of 2-(2-furyl) acs.orgnih.govoxazolo[4,5-b]pyridine. This is achieved through the condensation of 2-amino-3-hydroxypyridine with 2-furoyl chloride. nih.gov This reaction proceeds by an initial acylation of the amino group of the pyridine derivative by the furoyl chloride, followed by an intramolecular cyclization and dehydration to yield the fused oxazolopyridine ring system. This method highlights the utility of bifunctional pyridine precursors in constructing complex derivatives where the furanoyl moiety is incorporated into a larger heterocyclic framework.
The Kröhnke pyridine synthesis is a well-established method for the preparation of substituted pyridines. wikipedia.orgdrugfuture.com The classical approach involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. wikipedia.orgdrugfuture.com This reaction proceeds via a Michael addition followed by cyclization and aromatization to afford 2,4,6-trisubstituted pyridines. acs.org
Modifications of this method, particularly one-pot approaches, have enhanced its utility and applicability. For instance, a one-pot Kröhnke method can be employed to generate furan-substituted pyridines. researchgate.net This would typically involve the reaction of a furan-containing α,β-unsaturated carbonyl compound with a suitable pyridine-derived methylene compound in the presence of an ammonia (B1221849) source. The versatility of the Kröhnke synthesis allows for the incorporation of furan and thiophene moieties, making it a valuable tool for accessing a range of furanoylpyridine derivatives. researchgate.net One-pot modifications are particularly advantageous as they streamline the synthetic process, improve atom economy, and often lead to high yields of the desired polysubstituted pyridines. wikipedia.org
Table 1: Examples of Kröhnke Pyridine Synthesis for Heterocyclic Pyridines
| Reactant 1 | Reactant 2 | Reagent | Product | Ref. |
| α-Pyridinium methyl ketone salts | α,β-Unsaturated carbonyl compounds | Ammonium acetate | 2,4,6-Trisubstituted pyridines | wikipedia.orgdrugfuture.com |
| Furan-containing α,β-unsaturated carbonyl | Pyridine-derived methylene compound | Ammonia source | Furan-substituted pyridines | researchgate.net |
Acylation Strategies Involving Furoyl Chlorides and Pyridine Precursors
Direct acylation of pyridine rings is a challenging transformation due to the electron-deficient nature of the pyridine nucleus, which makes it resistant to classical Friedel-Crafts acylation. youtube.comkhanacademy.org The nitrogen atom in the pyridine ring is also susceptible to acylation, forming a pyridinium (B92312) salt that is even more deactivated towards electrophilic substitution. youtube.com
Despite these challenges, acylation of pyridine precursors can be achieved under specific conditions. One approach involves the metalation of the pyridine ring with a strong base, followed by quenching with an acylating agent like furoyl chloride. For instance, 2-chloropyridine can be lithiated at the 3-position and subsequently acylated with benzoyl chloride in excellent yield. youtube.com A similar strategy could be envisioned for the synthesis of this compound by employing a suitable pyridine precursor and 2-furoyl chloride as the acylating agent. Another strategy involves the use of acyl radicals, which are nucleophilic and can add to pyridinium salts at the 2- or 4-positions. youtube.com
The Friedel-Crafts acylation can be successfully applied to more electron-rich heterocyclic systems that are fused to a pyridine ring. For example, imidazo[1,2-a]pyridines can be selectively acetylated at the C-3 position using aluminum chloride as a catalyst. nih.govnih.gov This suggests that for certain pyridine derivatives with enhanced nucleophilicity, direct acylation with furoyl chloride could be a viable synthetic route.
Preparation of Hydrazone and Thiourea (B124793) Derivatives from Furoyl Hydrazine
Furoyl hydrazine serves as a versatile starting material for the synthesis of various derivatives, including hydrazones and thioureas. These functional groups can be readily introduced, providing access to a wide range of furanoylpyridine analogues with potential applications in medicinal chemistry and materials science.
Hydrazones are typically synthesized through the condensation reaction of a hydrazide with an aldehyde or a ketone. uobabylon.edu.iq In this context, 2-furoyl hydrazine can be reacted with a pyridinecarboxaldehyde or an acetylpyridine to yield the corresponding furoyl hydrazone derivative.
Thiourea derivatives can be prepared from furoyl hydrazine through a two-step process. First, 2-furoyl chloride is reacted with a thiocyanate salt, such as potassium or ammonium thiocyanate, to generate 2-furoyl isothiocyanate. acs.org This intermediate is a versatile building block for the synthesis of various heterocyclic compounds. The resulting 2-furoyl isothiocyanate can then be reacted with a primary or secondary amine, including aminopyridines, to afford the corresponding N-acyl thiourea derivative. nih.govmdpi.com This nucleophilic addition of the amine to the isothiocyanate provides a straightforward route to a diverse array of furoyl thiourea derivatives. nih.gov
Table 2: Synthesis of Furoyl Thiourea Derivatives
| Step | Reactants | Product | Ref. |
| 1 | 2-Furoyl chloride, Potassium thiocyanate | 2-Furoyl isothiocyanate | |
| 2 | 2-Furoyl isothiocyanate, Heterocyclic amine | N-Furoyl thiourea derivative | nih.gov |
Modern and Catalytic Approaches
Modern synthetic chemistry has seen a significant shift towards the development of more efficient and sustainable catalytic methods. These approaches often offer advantages in terms of atom economy, functional group tolerance, and the ability to forge C-C and C-N bonds under milder conditions compared to classical methods.
Recent advancements in catalysis have provided new avenues for the synthesis of substituted pyridines. Rhodium-catalyzed reactions, for instance, have emerged as a powerful tool for the one-pot synthesis of highly substituted pyridine derivatives. One such method involves the chelation-assisted C-H activation of α,β-unsaturated ketoximes and their subsequent reaction with alkynes. acs.orgnih.govacs.org This process allows for the construction of the pyridine ring with control over the substitution pattern. nih.govsnnu.edu.cn
Photocatalysis has also gained prominence as a sustainable and efficient method for the synthesis and functionalization of pyridines. chemeurope.com Visible-light-mediated reactions can be used to generate pyridinyl radicals from pyridinium ions, which can then undergo coupling with other radical species. nih.govresearchgate.netacs.org This approach offers a distinct mechanism from classical Minisci-type reactions and can provide different regioselectivity. nih.gov Furthermore, photocatalytic methods have been developed to introduce both a pyridine moiety and other valuable functional groups into alkenes in a single step. chemeurope.com
Palladium-catalyzed cross-coupling reactions are another cornerstone of modern organic synthesis. While not directly applied to the synthesis of the core this compound structure in the reviewed literature, these methods are invaluable for the synthesis of precursors and for the further functionalization of the furanoylpyridine scaffold. For example, palladium catalysis is employed in the synthesis of 2-alkylaryl and furanyl acetates via carbonylation of alcohols, demonstrating the power of this approach in constructing complex molecules containing furan rings. researchgate.netmdpi.com Similarly, palladium-catalyzed C-H fluorosilylation of 2-phenylpyridines showcases the potential for direct functionalization of pyridine rings. nih.gov
Table 3: Overview of Modern Catalytic Approaches to Pyridine Synthesis
| Catalytic Method | Catalyst | Reactants | Product | Ref. |
| C-H Activation/Cyclization | Rhodium complex | α,β-Unsaturated ketoximes, Alkynes | Highly substituted pyridines | acs.orgnih.govnih.govacs.orgsnnu.edu.cn |
| Photocatalysis | Organic photocatalyst | Pyridines, Allylic substrates | Functionalized pyridines | nih.govresearchgate.netacs.org |
| Photocatalysis | 4CzIPN | Alkenes, Diethoxyacetic acid, Cyanopyridine | Acetalation-pyridylation of alkenes | chemeurope.com |
| Carbonylation | Palladium complex | Furfuryl alcohol | Functionalized furans | researchgate.netmdpi.com |
Transition Metal-Catalyzed Coupling Reactions in Furo-Pyridine Construction
Transition metal-catalyzed cross-coupling reactions are a cornerstone for the synthesis of biaryl compounds, including molecules that link pyridine and furan rings. nih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Stille couplings, are particularly prominent in this field due to their efficiency and functional group tolerance. researchgate.net
In a typical Suzuki-Miyaura coupling approach, a pyridine-based boronic acid or trifluoroborate salt can be coupled with a halogenated furan derivative (or vice-versa) in the presence of a palladium catalyst and a base. researchgate.net For instance, potassium pyridine-2-trifluoroborate can react with various aryl or heteroaryl halides, including those derived from furan, to generate the desired coupled product. researchgate.net The choice of catalyst, such as Palladium(II) acetate (Pd(OAc)₂), and ligand, like SPhos, is crucial for achieving moderate to good yields. researchgate.net
The Stille cross-coupling reaction offers an alternative route, utilizing an organotin reagent. nih.gov For example, the synthesis of a furanyl-substituted terpyridine has been achieved by reacting 4'-(trifluoromethanesulfonyl)-2,2'':6',2''-terpyridine with 2-tributylstannylfuran. nih.gov This reaction is catalyzed by a palladium complex like Pd(PPh₃)₄. nih.gov Although effective, the toxicity of organotin compounds is a significant drawback of this method. nih.gov Other coupling reactions like Negishi (using organozinc reagents) and Buchwald-Hartwig (for C-N bond formation) have also been extensively used for functionalizing pyridine rings, highlighting the versatility of transition metal catalysis in constructing complex heterocyclic systems. researchgate.net
Table 1: Examples of Transition Metal-Catalyzed Coupling Reactions for Pyridine Functionalization
| Coupling Reaction | Nucleophile | Electrophile | Catalyst System (Example) |
|---|---|---|---|
| Suzuki-Miyaura | Pyridyl Boronic Acid/Ester | Halo-furan | Pd(OAc)₂ / SPhos |
| Stille | Stannyl-furan | Halo-pyridine | Pd(PPh₃)₄ |
| Negishi | Furanyl-zinc | Halo-pyridine | Iron-diphos complex |
Uncatalyzed Polymerization for Furoyl-Substituted Pyridinium Compounds
An alternative synthetic route involves the polymerization of pyridine-containing monomers to create novel materials. A notable example is the preparation of a polyacetylene derivative with furoyl substituents through the uncatalyzed polymerization of 2-ethynylpyridine with 2-furoyl chloride. researchgate.net This reaction yields poly[2-ethynyl-N-(2-furoyl)pyridinium chloride], a highly conjugated polyelectrolyte. researchgate.net
The process begins with the quaternization of the nitrogen atom in 2-ethynylpyridine by the acyl chloride group of 2-furoyl chloride. This step activates the acetylenic triple bond, which then undergoes spontaneous polymerization. researchgate.net The resulting polymer possesses a polyacetylene backbone with N-(2-furoyl)pyridinium chloride side groups. These polymers are typically black, amorphous solids that are soluble in polar organic solvents and water. researchgate.net Their solubility and properties can be tuned by the nature of the counterion. researchgate.net The structure of these complex polymers is confirmed using various spectroscopic methods, including NMR, IR, and UV-visible spectroscopy. researchgate.net
Table 2: Characteristics of Poly[2-ethynyl-N-(2-furoyl)pyridinium chloride]
| Property | Description |
|---|---|
| Synthesis Method | Uncatalyzed polymerization of 2-ethynylpyridine with 2-furoyl chloride. researchgate.net |
| Structure | Polyacetylene backbone with N-(2-furoyl)pyridinium chloride substituents. researchgate.net |
| Appearance | Black, amorphous solid. researchgate.net |
| Solubility | Soluble in polar organic solvents and water. researchgate.net |
Regiochemical and Stereochemical Considerations in Furoyl-Pyridine Synthesis
The synthesis of substituted furoyl-pyridines requires careful control over regiochemistry and stereochemistry to obtain the desired isomer. Regioselectivity, or the control of where substituents attach to the pyridine and furan rings, is a significant challenge in heterocyclic chemistry. nih.gov For pyridine, electrophilic substitution is difficult due to the electron-deficient nature of the ring and the tendency of the nitrogen atom to coordinate with Lewis acids. youtube.com Conversely, nucleophilic substitution is more common. The innate reactivity of the pyridine ring often leads to mixtures of isomers unless directing groups are employed. nih.gov For instance, in the reactions of 3,4-pyridynes, achieving regiocontrol in nucleophilic additions has been a persistent challenge, though methods using strategically placed directing groups are being developed to control the position of addition. nih.gov
Stereochemical control is crucial when chiral centers are present in the molecule or during addition reactions to the heterocyclic rings. The stereoselective dearomatization of pyridines, for example, can produce chiral dihydropyridine products with high stereochemical control. mdpi.com The choice of activating groups on the pyridine nitrogen can influence both the regio- and stereochemical outcome of nucleophilic additions. mdpi.com Similarly, in addition reactions to α,β-unsaturated ketones, the presence of pyridine as an acid scavenger can alter the stereospecificity of the reaction, favoring the formation of specific diastereomers. rsc.org The careful selection of chiral ligands and auxiliaries can modulate the affinity and selectivity in complex formations, which can be extended to catalytic asymmetric synthesis of furoyl-pyridine derivatives. nih.gov
Green Chemistry Approaches and Sustainable Synthetic Protocols
Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable methods. For the synthesis of pyridine derivatives, several green chemistry approaches have been explored. These include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.gov One-pot, multi-component reactions are another key strategy, as they minimize waste by combining several synthetic steps into a single operation without isolating intermediates. nih.gov
The choice of solvent and catalyst is also critical. Water or ethanol-water mixtures are preferred green solvents over hazardous organic solvents. rsc.org The development of reusable catalysts or the use of sustainable catalysts like pyridine-2-carboxylic acid demonstrates a move towards more eco-friendly processes. rsc.org For example, a novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed using pyridine N-oxides, showcasing an atom-economical approach. rsc.org The synthesis of pyridine itself from biomass-derived furfural is another promising avenue, directly converting a renewable feedstock into a valuable N-heterocycle. nih.gov These principles can be applied to the synthesis of this compound to create more sustainable manufacturing routes.
Table 3: Principles of Green Chemistry in Pyridine Synthesis
| Green Chemistry Principle | Application in Pyridine Synthesis |
|---|---|
| Atom Economy | One-pot multi-component reactions to maximize incorporation of starting materials into the final product. nih.gov |
| Safer Solvents | Use of water, ethanol (B145695), or solvent-free conditions. rsc.orgrsc.org |
| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov |
| Catalysis | Use of recyclable or sustainable catalysts to minimize waste. rsc.org |
Reactivity and Mechanistic Investigations of Furoyl Pyridine Systems
Electrophilic Substitution Reactions on the Furan (B31954) Ring
The furan ring in 2-(2-furanoyl)pyridine is susceptible to electrophilic attack, a characteristic reaction of electron-rich aromatic heterocycles. The presence of the electron-withdrawing pyridinoyl group, however, deactivates the furan ring to some extent compared to unsubstituted furan.
Electrophilic nitration and bromination of this compound predominantly occur at the C-5 position of the furan ring. The conditions for these reactions are typically mild to avoid degradation of the furan ring.
Nitration of pyridine (B92270) and its derivatives can be challenging due to the electron-deficient nature of the pyridine ring, often requiring harsh conditions. However, in this compound, the furan ring is the more reactive site for electrophilic attack. The nitration of similar benzo[b]furo[2,3-c]pyridines has been shown to proceed exclusively at the benzene (B151609) ring, indicating the higher reactivity of the fused benzene ring over the pyridine moiety. researchgate.net For this compound, the furan ring is expected to be the site of nitration.
Bromination of furan derivatives can proceed readily. For instance, bromination of 2-(2-furyl)-substituted imidazo[1,2-a]pyrimidine (B1208166) with one mole of bromine occurs at position 3 of the imidazole (B134444) ring, but reaction with two moles of bromine leads to substitution on the furan ring as well. researchgate.net This suggests that the furan ring in a furan-heterocycle system is reactive towards bromination.
Table 1: Nitration and Bromination of this compound Analogs
| Reaction | Reagent | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 2-(5-Nitro-2-furanoyl)pyridine | researchgate.net |
Formylation, hydroxymethylation, and acylation reactions are important for introducing functional groups onto the furan ring of this compound.
The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings. Vilsmeier formylation of 2-(2-furyl)-substituted imidazo[1,2-a]pyridine (B132010) occurs at the free position of the imidazole ring with one mole of the reagent, but with an excess of the reagent, formylation also occurs at the 5-position of the furan group. researchgate.net This indicates that the furan C-5 position is susceptible to formylation under appropriate conditions.
Acylation, such as Friedel-Crafts acylation, is another key electrophilic substitution reaction. The acylation of 2-substituted aromatic heterocyclic compounds like furan can be performed using acylating agents in the presence of a catalyst. researchgate.net For this compound, acylation is expected to occur at the C-5 position of the furan ring.
Table 2: Formylation and Acylation of Furan-Containing Heterocycles
| Reaction | Reagent(s) | Substrate | Product | Reference |
|---|---|---|---|---|
| Vilsmeier Formylation | POCl₃, DMF | 2-(2-furyl)-substituted imidazo[1,2-a]pyridine | 2-(5-Formyl-2-furyl)-substituted imidazo[1,2-a]pyridine | researchgate.net |
The regioselectivity of electrophilic substitution on the furan ring of this compound is predominantly directed to the C-5 position. onlineorganicchemistrytutor.com This is because the intermediate carbocation formed by attack at the C-5 position is more stabilized by resonance than the carbocation formed by attack at other positions. The electron-withdrawing effect of the pyridinoyl group at the C-2 position of the furan ring further deactivates the C-3 and C-4 positions towards electrophilic attack, thus reinforcing the preference for substitution at C-5. onlineorganicchemistrytutor.com
The stability of the intermediate arenium ion is a key factor in determining the regioselectivity of electrophilic aromatic substitution. libretexts.orgyoutube.com For furan, attack at the C-2 (or C-5) position allows for the delocalization of the positive charge over more atoms, including the oxygen atom, leading to a more stable intermediate compared to attack at the C-3 (or C-4) position. onlineorganicchemistrytutor.com
Nucleophilic and Radical Processes
The electron-deficient nature of the pyridine ring in this compound makes it susceptible to nucleophilic and radical reactions.
Direct C-H functionalization of the pyridine ring is a powerful tool for the synthesis of substituted pyridines.
C-H amination of pyridines can be achieved through various methods, including the Chichibabin reaction, which typically involves the reaction of pyridine with sodium amide to give 2-aminopyridine. orgsyn.org More recent methods allow for the amination of pyridines with primary amines using reagents like sodium hydride in the presence of lithium iodide. orgsyn.org While specific studies on this compound are limited, the pyridine ring in this molecule is expected to undergo amination, likely at the C-6 position, which is ortho to the nitrogen and activated by the electron-withdrawing furanoyl group.
Iridium-catalyzed C-H borylation is a valuable method for the preparation of pyridyl boronates. rsc.orgnih.gov The reaction is often challenged by the low reactivity of the pyridine ring and the propensity for rapid protodeborylation. rsc.orgnih.gov However, the presence of an electron-withdrawing substituent at the C-2 position, such as the furanoyl group in this compound, can overcome the low reactivity and slow down protodeborylation, allowing for the isolation of the C-6 boronate ester. rsc.orgnih.gov
Table 3: C-H Functionalization of the Pyridine Ring
| Reaction | Reagent(s)/Catalyst | Expected Product | Reference |
|---|---|---|---|
| C-H Amination | NaNH₂ (Chichibabin) | 6-Amino-2-(2-furanoyl)pyridine | orgsyn.org |
The pyridine ring can undergo radical substitution reactions. The Minisci reaction, for example, involves the addition of alkyl radicals to protonated heteroaromatics. nih.gov In the context of this compound, radical reactions could be initiated at the pyridine ring. Photoredox catalysis has emerged as a mild and efficient way to generate pyridyl radicals from halopyridines, which can then undergo addition to alkenes. nih.gov While not a direct C-H functionalization, this demonstrates the accessibility of radical pathways for pyridine functionalization. The reactivity and selectivity of these radical reactions can be influenced by the reaction medium. nih.gov
Quaternization of Pyridine Nitrogen
The quaternization of the pyridine nitrogen in this compound involves the reaction of the lone pair of electrons on the nitrogen atom with an electrophile, typically an alkyl halide, leading to the formation of a quaternary pyridinium (B92312) salt. This reaction is a fundamental process in the chemistry of pyridines and their derivatives. The reactivity of the pyridine nitrogen towards quaternization is influenced by both steric and electronic factors.
The presence of the 2-furanoyl group at the 2-position of the pyridine ring is expected to decrease the nucleophilicity of the pyridine nitrogen. This is due to the electron-withdrawing nature of the carbonyl group, which reduces the electron density on the nitrogen atom through inductive and resonance effects. Consequently, the reaction conditions for the quaternization of this compound may require stronger electrophiles or more forcing conditions compared to unsubstituted pyridine.
The general mechanism for the quaternization of a pyridine derivative like this compound with an alkyl halide (R-X) can be depicted as a standard SN2 reaction. The pyridine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide, leading to the formation of a new C-N bond and the displacement of the halide ion.
A comparative study on the quaternization of various pyridine derivatives can provide insight into the reactivity of this compound. For instance, the rate of quaternization is generally lower for pyridines bearing electron-withdrawing substituents. The reaction is also sensitive to the steric hindrance around the nitrogen atom. While the 2-furanoyl group is at the adjacent position, its rotational freedom might influence the approach of the electrophile.
| Reagent | Product | Expected Reactivity Trend |
| Methyl Iodide | 1-Methyl-2-(2-furanoyl)pyridinium iodide | High reactivity among alkyl halides |
| Ethyl Bromide | 1-Ethyl-2-(2-furanoyl)pyridinium bromide | Moderate reactivity |
| Benzyl (B1604629) Chloride | 1-Benzyl-2-(2-furanoyl)pyridinium chloride | Reactivity influenced by the stability of the benzyl cation-like transition state |
This table is illustrative and based on general principles of SN2 reactions.
Ring Transformations and Cleavage Pathways
Furan Ring-Opening Reactions
The mechanism of acid-catalyzed furan ring-opening generally involves the following steps:
Protonation: The furan oxygen or a carbon atom of the ring gets protonated. Protonation at the α-carbon is often kinetically favored. figshare.com
Nucleophilic Attack: A nucleophile, such as water or an alcohol present in the reaction medium, attacks the activated furan ring.
Ring Cleavage: The intermediate formed undergoes ring cleavage to yield a 1,4-dicarbonyl compound.
In the case of this compound, the acid-catalyzed hydrolysis of the furan ring would be expected to yield a 1,4-dicarbonyl compound, which can exist in equilibrium with its cyclic hemiacetal form. The specific structure of the resulting dicarbonyl compound would be 1-(pyridin-2-yl)pentane-1,4-dione. The presence of substituents on the furan ring has been shown to have a significant influence on the reactivity and the products of ring-opening reactions. rsc.org
| Condition | Intermediate | Product |
| Aqueous Acid (e.g., HCl) | Protonated furan ring | 1-(Pyridin-2-yl)pentane-1,4-dione |
| Alcoholic Acid (e.g., HCl in Methanol) | Protonated furan ring | Alkoxy-substituted intermediate leading to the corresponding 1,4-dicarbonyl compound |
This table outlines the expected products based on established mechanisms of furan ring-opening reactions.
Investigation of Complex Furoyl-Pyridine Related Imidazole Formation Mechanisms
The formation of imidazole derivatives from furoyl-pyridine systems represents a complex transformation that likely involves the initial ring-opening of the furan moiety. A plausible mechanistic pathway for the formation of an imidazole ring from this compound involves the generation of a 1,4-dicarbonyl intermediate, as discussed in the previous section, followed by a reaction with an ammonia (B1221849) source, a key step in many imidazole syntheses, such as the Radziszewski reaction. mdpi.com
The proposed mechanism for imidazole formation can be outlined as follows:
Furan Ring Opening: Acid-catalyzed hydrolysis of the furan ring in this compound yields 1-(pyridin-2-yl)pentane-1,4-dione.
Condensation with Ammonia: The resulting 1,4-dicarbonyl compound reacts with an ammonia source (e.g., ammonium (B1175870) acetate). The nitrogen atom of ammonia nucleophilically attacks one of the carbonyl groups.
Cyclization and Dehydration: Subsequent intramolecular condensation between the newly formed amino group and the second carbonyl group, followed by dehydration, leads to the formation of the imidazole ring.
This reaction pathway would result in the formation of a 2-(1H-imidazol-2-yl)pyridine derivative. The specific substituents on the resulting imidazole ring would depend on the reaction conditions and any additional reagents used. The Radziszewski reaction and related imidazole syntheses often utilize a dicarbonyl compound, an aldehyde, and ammonia. mdpi.com In this case, the 1,4-dicarbonyl compound derived from the furoyl-pyridine itself provides two of the necessary components for the imidazole core.
| Starting Material | Key Intermediate | Final Product |
| This compound | 1-(Pyridin-2-yl)pentane-1,4-dione | A substituted 2-(1H-imidazol-2-yl)pyridine |
This table illustrates a potential synthetic pathway for imidazole formation from a furoyl-pyridine precursor.
Reaction Kinetics and Thermodynamic Control
The reactions of this compound can be subject to either kinetic or thermodynamic control, leading to different product distributions depending on the reaction conditions. The concepts of kinetic and thermodynamic control are particularly relevant in reactions where multiple products can be formed through competing pathways. nih.gov
In the context of the reactions discussed, such as furan ring-opening and subsequent transformations, the initial protonation of the furan ring is a critical step. The site of protonation (α vs. β carbon) can be under kinetic control, with the lower activation energy pathway being favored at lower temperatures. However, if the protonation is reversible, the thermodynamically more stable protonated intermediate may predominate at higher temperatures or longer reaction times.
The subsequent nucleophilic attack and ring-opening are also subject to these controls. For instance, in the formation of different cyclized products from the 1,4-dicarbonyl intermediate, a kinetically controlled reaction might favor the formation of a five-membered ring (a substituted furan derivative) through a faster cyclization pathway, while a thermodynamically controlled reaction might lead to a more stable six-membered ring product if such a pathway is accessible.
A study on the synthesis of furan and pyrazole (B372694) derivatives from a common heteropropargyl precursor highlighted the possibility of directing the reaction towards either the kinetically or thermodynamically favored product by careful selection of reaction conditions such as catalyst, solvent, and temperature. nih.gov Although this study does not directly involve this compound, the principles can be applied to understand its reactivity.
| Factor | Kinetic Control | Thermodynamic Control |
| Temperature | Low | High |
| Reaction Time | Short | Long |
| Product | Formed faster (lower activation energy) | More stable (lower Gibbs free energy) |
| Reversibility | Irreversible or less reversible conditions | Reversible conditions |
This table summarizes the general conditions favoring kinetic versus thermodynamic control.
Comparative Reactivity Analysis with Related Heterocyclic Systems
The reactivity of this compound is a composite of the individual reactivities of its constituent furan and pyridine rings, modified by the electronic interaction between them mediated by the carbonyl linker. A comparative analysis with related heterocyclic systems can provide valuable insights into its chemical behavior.
Intramolecular Reactivity: Furan vs. Pyridine Ring
Furan: The furan ring is an electron-rich aromatic system that is highly susceptible to electrophilic attack, often leading to addition or ring-opening reactions that disrupt its aromaticity. uomus.edu.iq It is generally considered more reactive than benzene in electrophilic substitutions.
Pyridine: The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. It is relatively unreactive towards electrophilic substitution (which typically requires harsh conditions and occurs at the 3-position) but is susceptible to nucleophilic attack, especially at the 2- and 4-positions. The nitrogen atom itself is basic and nucleophilic, readily undergoing protonation and quaternization. researchgate.net
In this compound, the electron-withdrawing furoyl group deactivates the pyridine ring towards electrophilic attack even further, while the pyridyl group deactivates the furan ring towards electrophilic attack. Conversely, the pyridine nitrogen's lone pair can be attacked by electrophiles, and the furan ring can be opened under acidic conditions. The carbonyl group itself can undergo nucleophilic addition.
Intermolecular Reactivity: this compound vs. Other Heterocyclic Ketones
When compared to other heterocyclic ketones, the reactivity of this compound will depend on the nature of the other heterocyclic ring.
| Compound | Reactivity of the Five-Membered Ring | Reactivity of the Six-Membered Ring | Overall Reactivity Profile |
| This compound | Susceptible to acid-catalyzed ring-opening. researchgate.net | Pyridine nitrogen is nucleophilic; ring is susceptible to nucleophilic attack. | Dual reactivity, with distinct reactions possible at each ring system. |
| 2-(2-Thienoyl)pyridine | Thiophene is more aromatic and less reactive than furan towards electrophiles. | Similar to this compound. | Generally less prone to ring-opening of the five-membered ring compared to the furan analogue. |
| 2-(2-Pyrroyl)pyridine | Pyrrole (B145914) is more electron-rich and reactive towards electrophiles than furan. The N-H proton is acidic. | Similar to this compound. | The pyrrole ring is more susceptible to electrophilic substitution. |
| 2-Benzoylpyridine | Benzene is significantly more aromatic and less reactive than furan. | Similar to this compound. | Ring-opening of the benzene ring is not a typical reaction pathway under these conditions. |
This table provides a comparative overview of the expected reactivity of this compound with related heterocyclic ketones based on the known properties of the individual heterocyclic rings. uomus.edu.iqslideshare.netpharmaguideline.com
Coordination Chemistry of Furoyl Pyridine Ligands
Ligand Design and Denticity
The inherent structural features of the 2-(2-Furanoyl)pyridine scaffold, namely the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen, provide a foundational bidentate chelate site. This basic structure is readily elaborated through reactions at the carbonyl group to introduce additional donor atoms, thereby increasing the ligand's denticity and influencing the geometry and stability of the resulting metal complexes.
Furoyl hydrazone derivatives of this compound are a prominent class of ligands that have been extensively investigated. These are typically synthesized through the condensation reaction of a carbohydrazide (B1668358) with the carbonyl group of this compound or a related derivative. The resulting hydrazone ligand possesses an imine nitrogen, a carbonyl oxygen, and the pyridine nitrogen as potential donor atoms, often acting as a tridentate NNO donor.
The coordination behavior of these hydrazone ligands is significantly influenced by the pH of the reaction medium. In neutral media, the ligand typically coordinates in its keto form as a neutral tridentate ligand. However, in basic media, the ligand can deprotonate to its enol form, coordinating as a monobasic tridentate ligand. This versatility in coordination mode allows for the formation of a wide array of metal complexes with diverse structures and properties.
Studies have shown that these ligands form stable complexes with a variety of transition metals, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). The stoichiometry of these complexes is commonly found to be 1:2 (metal:ligand), resulting in octahedral geometries where two tridentate ligands coordinate to the central metal ion.
The introduction of a thiourea (B124793) moiety to the this compound framework creates another important class of ligands with distinct coordination properties. These N-(2-Furanoyl)-N'-(pyridyl)thiourea derivatives are synthesized from furoyl isothiocyanate and an appropriate aminopyridine. The resulting ligand possesses a thioamide group in addition to the furan (B31954) and pyridine rings, offering multiple potential coordination sites.
The coordination ability of these ligands is strong, and they can exist in different conformations stabilized by intramolecular hydrogen bonding. For instance, N-(2-Furoyl)-N′-(2-pyridyl)thiourea exhibits an intramolecular hydrogen bond between the thioamide N-H and the pyridine nitrogen atom. In the solid state, these molecules can further assemble through intermolecular hydrogen bonds involving the thioamide sulfur and furan oxygen atoms, forming extended networks. The presence of both soft (sulfur) and hard (oxygen and nitrogen) donor atoms makes these ligands versatile for coordinating with a range of metal ions.
The this compound unit can be incorporated into larger, more complex ligand architectures such as macrocycles and polypyridyl systems. These designs aim to create pre-organized cavities or multiple binding sites for enhanced metal ion selectivity and stability.
Macrocyclic ligands can be synthesized via [2+2] condensation reactions between a diformylpyridine or diketopyridine precursor and a diamine. While direct examples using this compound derivatives are not extensively documented in readily available literature, the principles of macrocycle formation using similar pyridine-based precursors are well-established. For instance, pyridine-2,6-dicarbaldehyde can react with diamines to form macrocyclic Schiff bases. The incorporation of a furan ring, as in derivatives of this compound, would introduce additional donor atoms and conformational constraints, influencing the size and shape of the resulting macrocyclic cavity.
Polypyridyl ligands incorporating furan rings have also been synthesized. These ligands can offer multiple nitrogen donor atoms from the pyridine units, with the furan oxygen potentially participating in coordination or influencing the electronic properties of the ligand. Ruthenium(II) polypyridyl complexes containing a furan-functionalized imidazo-phenanthroline ligand, for example, have been designed and studied for their DNA-binding and cytotoxic activities. While not directly derived from this compound, these examples demonstrate the feasibility and interest in combining furan and pyridine moieties within a single polypyridyl ligand framework.
Synthesis and Stoichiometry of Metal Complexes
The synthesis of metal complexes with furoyl-pyridine based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting stoichiometry and coordination geometry of the complex are dependent on several factors, including the metal-to-ligand molar ratio, the nature of the metal ion, the counter-anion, and the reaction conditions such as pH and temperature.
Derivatives of this compound have been successfully used to synthesize a variety of transition metal complexes. For example, hydrazone derivatives have been shown to form stable complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). In many cases, these complexes exhibit a 1:2 metal-to-ligand stoichiometry, leading to the formation of mononuclear complexes where two ligand molecules coordinate to the central metal ion.
The synthesis of these complexes often involves refluxing a solution of the ligand and the metal salt in a solvent like ethanol (B145695) or methanol. The resulting complexes can then be isolated as crystalline solids. The molar conductance measurements of these complexes in solution can provide insights into their electrolytic nature. For many of the neutral complexes formed with divalent metal ions and deprotonated hydrazone ligands, the molar conductance values are low, indicating their non-electrolytic character.
While specific studies on Ag(I) complexes with this compound derivatives are less common in the surveyed literature, the general principles of coordination chemistry suggest that the pyridine nitrogen and potentially the carbonyl oxygen or other donor atoms in the modified ligand could coordinate to the Ag(I) ion. The coordination number of Ag(I) is often two, leading to linear complexes, but higher coordination numbers resulting in trigonal planar or tetrahedral geometries are also possible depending on the ligand's steric and electronic properties.
The nature of the central metal ion plays a crucial role in determining the coordination mode of the ligand and the final geometry of the complex. Different metal ions have varying preferences for coordination numbers, geometries, and donor atoms based on their size, charge, and d-electron configuration.
For instance, in complexes with furoyl hydrazone ligands, the metal ion is often found in an octahedral coordination environment, being coordinated to two tridentate NNO donor ligands. However, subtle variations in bond lengths and angles can be observed depending on the metal. For example, Cu(II) complexes are often subject to Jahn-Teller distortion, which can lead to elongated axial bonds and a distorted octahedral geometry.
The coordination can also be influenced by the presence of other ligands or counter-ions. For example, in some reported complexes of 2-acetylpyridine (B122185) benzoylhydrazone, the ligand acts as a neutral tridentate species in adduct complexes, while in others, it behaves as a uninegative tridentate ligand in deprotonated complexes. ias.ac.in
The table below summarizes the coordination geometries observed for some transition metal complexes with furoyl-pyridine derivatives.
| Metal Ion | Ligand Type | Coordination Geometry | Coordination Number |
| Mn(II) | Hydrazone | Octahedral | 6 |
| Co(II) | Hydrazone | Octahedral | 6 |
| Ni(II) | Hydrazone | Octahedral | 6 |
| Cu(II) | Hydrazone | Distorted Octahedral | 6 |
| Zn(II) | Hydrazone | Octahedral | 6 |
This table is a generalized representation based on common findings in the literature. Specific complexes may exhibit different geometries.
Metal-Ligand Bonding Analysis and Electronic Structure in Complexes
The bonding in metal complexes of pyridyl-ketone type ligands is multifaceted, involving sigma (σ) donation from the nitrogen and oxygen atoms to the metal center, and in some cases, pi (π)-backbonding from the metal to the ligand's π-system. The specific coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other coordinating species.
In many instances, ligands of this type act as bidentate chelating agents, coordinating to a metal center through the pyridyl nitrogen and the carbonyl oxygen. This forms a stable five-membered chelate ring. However, the neutral di(2-pyridyl) ketone (dpk) molecule can also act as a bidentate ligand by forming bonds through its two nitrogen atoms. nih.gov The involvement of the carbonyl oxygen in coordination is typically evidenced by a shift in the C=O stretching frequency in the infrared (IR) spectrum of the complex compared to the free ligand.
Computational studies, such as Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of these complexes. Such calculations can provide insights into the molecular orbital interactions that constitute the metal-ligand bonds. For instance, analysis of the frontier molecular orbitals (HOMO and LUMO) can reveal the nature of electronic transitions observed in the UV-Vis spectra of the complexes, which are often charge-transfer in nature (from ligand-to-metal or metal-to-ligand).
In some cases, the ketone functionality can undergo in situ reactions upon complexation. For example, in the presence of alcohols, di-2-pyridyl ketone can be converted to its gem-diol form, which then acts as a ligand. rsc.orgresearchgate.net This transformation significantly alters the bonding, with the alkoxo oxygen atoms bridging multiple metal centers to form polynuclear structures, such as cubane-like [M₄O₄] cores. rsc.orgresearchgate.net
The electronic properties of these complexes are also influenced by the geometry of the coordination sphere. Schiff base derivatives of 2-pyridyl ketones have been shown to form complexes with various geometries, including six-coordinate distorted octahedral and eight-coordinate dodecahedral structures, depending on the metal ion. researchgate.net
Below is a table summarizing typical coordination behaviors observed in complexes of pyridyl-ketone type ligands, which can be extrapolated to this compound.
| Metal Ion | Typical Coordination Mode | Coordination Geometry | Spectroscopic Signature (IR) |
| Pd(II) | N,N'-bidentate (from two pyridyl groups) | Square Planar | Shift in pyridyl ring vibrations |
| Cu(II) | N,O-bidentate chelate | Square Planar or Distorted Octahedral | Decrease in ν(C=O) frequency |
| Co(II) | N,N,N,N-tetradentate (Schiff base) | Distorted Octahedral | Shift in C=N and pyridyl vibrations |
| Cd(II) | N,N,N,N-tetradentate (Schiff base) | Dodecahedral | Shift in C=N and pyridyl vibrations |
| Mn(II) | Bridging alkoxo (from gem-diol) | Part of [Mn₄O₄] cubane (B1203433) core | Absence of ν(C=O), presence of ν(O-H) |
Supramolecular Assembly and Self-Organization via Coordination
The ability of this compound and related ligands to form discrete metal complexes is the foundation for the construction of more elaborate supramolecular assemblies. These larger structures are formed through the interplay of coordination bonds and non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.
The directionality of coordination bonds, dictated by the preferred coordination geometry of the metal ion, plays a crucial role in the self-organization process. By selecting appropriate metal ions and ancillary ligands, it is possible to guide the assembly of mononuclear complexes into one-, two-, or three-dimensional networks.
Hydrogen bonding is a particularly important directional force in the supramolecular assembly of these complexes. For instance, when the ligand is in its gem-diol form, the hydroxyl groups can act as hydrogen bond donors, linking adjacent complex units. rsc.orgresearchgate.net Similarly, coordinated water molecules or counter-ions can participate in extensive hydrogen-bonding networks, connecting the metal complexes into higher-order structures. In coordination polymers containing pyridine-like ligands, N-H···S, N-H···N, and C-H···π interactions have been shown to be effective in forming the crystal structures. nih.gov
π-π stacking interactions between the aromatic pyridine and furan rings of the ligands in adjacent complex molecules can also contribute significantly to the stability of the supramolecular architecture. These interactions are often observed in the solid-state structures of complexes with planar aromatic ligands, leading to the formation of columnar or layered arrangements.
The combination of coordination bonds and various non-covalent interactions can lead to the formation of diverse supramolecular architectures. For example, mononuclear complexes can self-assemble into 1D chains, which in turn can be linked to form 2D sheets or 3D frameworks. The final structure is a result of a delicate balance between these different interactions. Hirshfeld surface analysis is a useful computational tool to visualize and quantify these intermolecular contacts within the crystal lattice. mdpi.com
The table below outlines the key interactions and resulting supramolecular motifs that can be expected in the coordination chemistry of this compound.
| Interaction Type | Participating Groups | Resulting Supramolecular Motif |
| Coordination Bonds | Pyridyl-N, Carbonyl-O with Metal Ion | Mononuclear or Polynuclear Complexes |
| Hydrogen Bonding | Coordinated water, hydroxyl groups, counter-ions | 1D Chains, 2D Sheets, 3D Networks |
| π-π Stacking | Pyridine and Furan Rings | Columnar Stacks, Layered Structures |
| van der Waals Forces | Aliphatic or aromatic parts of the ligand | Close packing in the crystal lattice |
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the behavior of molecules. These methods allow for the detailed investigation of electronic structure and its implications for chemical reactivity and physical properties.
Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost, making it suitable for studying organic molecules. nih.gov DFT calculations, particularly using the B3LYP functional with various basis sets (e.g., 6-311G, 6-311++G(d,p)), have been extensively applied to understand the properties of aromatic ketones like 2-acetylpyridine (B122185) and 2-acetylfuran (B1664036). researchgate.netresearchgate.netnih.gov
Geometry optimization is a critical first step in computational studies, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules with rotatable bonds, such as the one connecting the furan (B31954) and pyridine (B92270) rings in 2-(2-Furanoyl)pyridine, conformational analysis is crucial.
Studies on 2-acetylfuran and 2-acetylpyridine indicate that the planarity of the molecule is a key feature. The preferred conformation is typically one where the carbonyl group and the aromatic ring are coplanar, or nearly so, to maximize conjugation. In 2-acetylfuran, two planar conformers are possible: the O,O-cis and O,O-trans conformers, referring to the relative orientation of the furan's oxygen and the carbonyl oxygen. Experimental and theoretical studies have shown that the O,O-trans conformer is generally more stable.
For this compound, a similar planarity between the furan, carbonyl, and pyridine moieties is expected to be the most stable arrangement. The rotational barrier around the C-C single bonds connecting the rings and the carbonyl group would determine the conformational flexibility. DFT calculations on analogues provide optimized bond lengths and angles that are in good agreement with experimental data where available. nih.gov
| Parameter | 2-acetylpyridine (B3LYP/6-311G) researchgate.net | 2-acetylfuran (B3LYP/6-311++G(d,p)) |
|---|---|---|
| C=O Bond Length (Å) | 1.221 | 1.220 |
| C-C (Ring-Carbonyl) Bond Length (Å) | 1.495 | 1.472 |
| C-C (Carbonyl-Methyl) Bond Length (Å) | 1.516 | 1.513 |
| Ring-C-C Angle (°) | 118.7 | 119.5 |
| Ring-C=O Angle (°) | 122.1 | 121.3 |
| C-C=O Angle (°) | 119.1 | 119.2 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. irjweb.com A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily excitable and more reactive.
For 2-acetylpyridine and 2-acetylfuran, the HOMO is typically a π-orbital delocalized over the aromatic ring and the carbonyl group, while the LUMO is a π*-orbital, also with significant contributions from the ring and carbonyl moieties. DFT calculations provide the energies of these orbitals. For instance, in a study of 2-acetyl-5-methylfuran, the HOMO and LUMO energies were calculated to be -6.413 eV and -1.873 eV, respectively, resulting in an energy gap of 4.54 eV. researchgate.net This value suggests a stable molecule with moderate reactivity. The HOMO-LUMO gap is a key parameter in understanding electronic transitions, such as those observed in UV-Vis spectroscopy. scirp.org
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 2-acetylpyridine | B3LYP/6-311G researchgate.net | -6.64 | -1.82 | 4.82 |
| 2-acetyl-5-methylfuran | B3LYP/6-311++G(d,p) researchgate.net | -6.413 | -1.873 | 4.54 |
The electron density distribution in a molecule provides fundamental information about its chemical properties. DFT calculations can be used to visualize and quantify this distribution. The electron density is not uniform across a molecule; some regions are electron-rich, while others are electron-deficient. This distribution is influenced by the electronegativity of the atoms and the presence of functional groups. In this compound, the electronegative oxygen and nitrogen atoms are expected to be regions of high electron density.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deyoutube.com The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green represents regions of neutral potential. avogadro.cc
For a molecule like this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom, as well as the nitrogen atom of the pyridine ring, making these sites prone to interaction with electrophiles or protonation. The hydrogen atoms of the rings would exhibit positive potential.
Fukui functions are another tool derived from DFT that help in identifying the most reactive sites in a molecule. wikipedia.orgscm.com The Fukui function, f(r), describes the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.org There are three main types of Fukui functions: f+(r) for nucleophilic attack (electron acceptance), f-(r) for electrophilic attack (electron donation), and f0(r) for radical attack. By calculating these functions for each atom in the molecule (condensed Fukui functions), one can predict the most likely sites for different types of reactions. semanticscholar.org
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. nih.gov It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals.
A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.
Atoms in Molecules (AIM) Theory for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is a theoretical framework used to analyze the electron density of a molecule to define chemical bonding and atomic properties. wikipedia.orgresearchgate.net This model identifies atoms and bonds as expressions of the observable electron density distribution. wikipedia.org By analyzing the topological properties of the electron density, such as bond critical points (BCPs), one can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds).
For a molecule like this compound, an AIM analysis would involve calculating the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs for all the bonds, including those within the furan and pyridine rings, the C-C and C=O bonds of the linking carbonyl group, and the bond connecting the two ring systems.
Key parameters from an AIM analysis would typically include:
Electron Density (ρ(r)) at the BCP: Higher values indicate a greater accumulation of charge, typical of covalent bonds.
Laplacian of the Electron Density (∇²ρ(r)) at the BCP: A negative value (∇²ρ(r) < 0) signifies a concentration of charge and is characteristic of shared-shell (covalent) interactions. A positive value (∇²ρ(r) > 0) indicates charge depletion, typical of closed-shell interactions like ionic bonds, hydrogen bonds, or van der Waals interactions.
Ellipticity (ε): This parameter measures the deviation of the electron density from cylindrical symmetry around the bond path and can indicate the π-character of a bond.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. mdpi.comnih.gov This method allows for the prediction of how a molecule will interact with ultraviolet and visible light, providing information on its electronic transitions.
For this compound, TD-DFT calculations would predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations are typically performed using a specific functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(d,p)). nih.gov The choice of functional and basis set, as well as the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM), can significantly impact the accuracy of the predicted spectra. nih.gov
Studies on related pyridine and furan-containing oligomers have shown that TD-DFT can effectively calculate vertical excitation energies and oscillator strengths to generate theoretical absorption spectra. rsc.org For instance, research on styrylpyridine compounds demonstrated that TD-DFT calculations using the B3LYP functional could produce reliable λmax values that correlate well with experimental data. nih.gov
A typical TD-DFT output for this compound would include a table of the most significant electronic transitions, as shown hypothetically below.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S1 | 3.85 | 322 | 0.015 | HOMO -> LUMO |
| S2 | 4.50 | 275 | 0.450 | HOMO-1 -> LUMO |
| S3 | 4.98 | 249 | 0.310 | HOMO -> LUMO+1 |
This table is hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orglibretexts.org These models are built by finding a statistical relationship between calculated molecular descriptors (e.g., physicochemical properties, electronic properties, steric parameters) and experimentally measured activity (e.g., IC₅₀, pD₂). wikipedia.orgnih.gov
While no specific QSAR models have been published for a series of this compound derivatives, the general methodology can be described. A QSAR study on derivatives of this compound would involve:
Dataset compilation: Synthesizing a series of analogues with varied substituents on the pyridine and/or furan rings and measuring their biological activity against a specific target.
Descriptor calculation: Calculating a wide range of molecular descriptors for each analogue. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric fields) descriptors. nih.gov
Model development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation linking the most relevant descriptors to the biological activity. laccei.org
Model validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets.
An early study on pyridine and furan derivatives as muscarinic agents successfully formulated a QSAR model showing that biological affinity (pD₂) was strongly dependent on the hydrophobic and steric parameters of ring substituents. nih.gov This highlights the potential of QSAR to guide the design of more potent analogues of this compound for a given biological target.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics, flexibility, and interactions of a molecule within its environment, such as in a solvent or bound to a protein.
For this compound, an MD simulation could be used to:
Explore its conformational landscape, particularly the rotational freedom around the single bonds connecting the carbonyl group to the two rings.
Analyze its solvation shell and interactions with water molecules.
Investigate the stability of its complex with a biological target, such as a protein's active site, once a binding pose has been proposed by molecular docking. rsc.orgresearchgate.net
MD simulations on related furopyrimidine derivatives have been used to confirm the stability of ligand-protein complexes and analyze binding patterns within the active site of enzymes like PI3K and AKT-1. rsc.org Such simulations track parameters like root-mean-square deviation (RMSD) to assess the stability of the complex and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand over the simulation time.
Molecular Docking and Ligand-Protein Binding Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com It is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for active molecules. physchemres.org
A molecular docking study of this compound would involve:
Preparation of the Receptor: Obtaining the 3D structure of a target protein, often from the Protein Data Bank (PDB).
Preparation of the Ligand: Generating a low-energy 3D conformation of this compound.
Docking Simulation: Using software to place the ligand into the active site of the receptor in various orientations and conformations and scoring these poses based on a scoring function that estimates binding affinity.
The results of a docking study are typically visualized to analyze the specific interactions between the ligand and the amino acid residues of the protein's active site, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net Studies on other furan and pyridine-containing heterocyclic compounds have successfully used molecular docking to rationalize their biological activity by identifying key binding interactions with targets like COX-2, AKT1, and ERα. mdpi.comcncb.ac.cn For example, docking studies of furo[2,3-b]pyridine (B1315467) derivatives into the active site of the AKT1 kinase revealed strong binding affinities, suggesting a potential mechanism of action. cncb.ac.cn
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Arg120, Tyr355 | Hydrogen Bond |
| AKT1 Kinase | 4GV1 | -7.9 | Lys179, Glu234 | Hydrogen Bond, Hydrophobic |
| Estrogen Receptor Alpha (ERα) | 3ERT | -9.1 | Arg394, Phe404 | Hydrogen Bond, π-π Stacking |
This table presents hypothetical docking results for this compound against common drug targets to illustrate the type of data generated from such studies.
Advanced Characterization and Analytical Techniques
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecular geometry and packing within the crystal lattice.
A hypothetical crystal structure of 2-(2-Furanoyl)pyridine would likely be influenced by π-π stacking interactions between the aromatic furan (B31954) and pyridine (B92270) rings, as well as weaker C-H···O and C-H···N hydrogen bonds. The relative orientation of the furan and pyridine rings would be a key feature, with the rotational freedom around the central carbonyl bridge being a determining factor in the final solid-state conformation.
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₁H₉N₃O₂S |
| Formula Weight | 247.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.893(2) |
| b (Å) | 12.493(3) |
| c (Å) | 10.386(3) |
| β (°) | 99.98(3) |
| Volume (ų) | 1137.5(5) |
| Z | 4 |
Advanced Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, while 2D-NMR techniques establish connectivity between them.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on both the pyridine and furan rings. The protons on the pyridine ring will typically appear in the aromatic region (δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns dictated by their position relative to the nitrogen atom and the furanoyl substituent. The furan protons will also resonate in the aromatic region, with characteristic coupling constants for cis, trans, and long-range couplings.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon is expected to have the most downfield chemical shift (typically in the range of 180-200 ppm). The chemical shifts of the pyridine and furan carbons will be influenced by the electronegativity of the heteroatoms and the electron-withdrawing effect of the carbonyl group.
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments made from the 1D spectra. A COSY spectrum would reveal the coupling relationships between protons on the same ring system, while an HSQC spectrum would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would provide information about longer-range C-H couplings, helping to establish the connectivity between the pyridine and furanoyl fragments.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H-6 (Py) | ~8.7 | d | ³J(H6-H5) ≈ 4.5 |
| H-4 (Py) | ~7.9 | t | ³J(H4-H3) ≈ ³J(H4-H5) ≈ 7.8 |
| H-3 (Py) | ~7.5 | d | ³J(H3-H4) ≈ 7.8 |
| H-5 (Py) | ~7.3 | dd | ³J(H5-H4) ≈ 7.8, ³J(H5-H6) ≈ 4.5 |
| H-5' (Fu) | ~7.7 | dd | ³J(H5'-H4') ≈ 1.8, ⁴J(H5'-H3') ≈ 0.8 |
| H-3' (Fu) | ~7.2 | dd | ³J(H3'-H4') ≈ 3.6, ⁴J(H3'-H5') ≈ 0.8 |
| H-4' (Fu) | ~6.6 | dd | ³J(H4'-H3') ≈ 3.6, ³J(H4'-H5') ≈ 1.8 |
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~185 |
| C-2 (Py) | ~153 |
| C-6 (Py) | ~149 |
| C-4 (Py) | ~137 |
| C-5 (Py) | ~126 |
| C-3 (Py) | ~122 |
| C-2' (Fu) | ~152 |
| C-5' (Fu) | ~147 |
| C-3' (Fu) | ~112 |
| C-4' (Fu) | ~112 |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing in the region of 1650-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine and furan rings (in the 1400-1600 cm⁻¹ region), and C-O-C stretching of the furan ring (around 1000-1300 cm⁻¹). In-plane and out-of-plane C-H bending vibrations would be observed at lower frequencies.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch should also be visible, although its intensity may vary. The symmetric stretching modes of the aromatic rings are often strong in the Raman spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes based on their respective selection rules.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| C=O Stretch | 1700 - 1650 | IR (strong), Raman |
| Aromatic C=C/C=N Stretch | 1600 - 1400 | IR, Raman |
| Furan C-O-C Stretch | 1300 - 1000 | IR |
| C-H In-plane Bend | 1300 - 1000 | IR, Raman |
| C-H Out-of-plane Bend | 900 - 675 | IR |
UV-Visible (UV-Vis) absorption and photoluminescence spectroscopy are used to investigate the electronic transitions within the this compound molecule.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The conjugated system formed by the furan and pyridine rings, along with the carbonyl group, will give rise to intense π → π* transitions at shorter wavelengths (typically below 300 nm). A weaker, longer-wavelength absorption band corresponding to the n → π* transition of the carbonyl group may also be observed. The solvent polarity can influence the position of these absorption maxima.
Photoluminescence Spectroscopy: Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence or phosphorescence. The emission spectrum would provide information about the energy of the excited state and the efficiency of radiative decay. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can offer insights into the structural relaxation of the molecule in the excited state. The photoluminescent properties are often sensitive to the molecular environment, including solvent and aggregation state.
| Transition | Expected Wavelength Range (nm) | Description |
|---|---|---|
| π → π | 200 - 300 | High-intensity transition within the conjugated aromatic system. |
| n → π | > 300 | Lower-intensity transition involving the non-bonding electrons of the carbonyl oxygen. |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound and for studying its fragmentation pathways.
Gas Chromatography-Mass Spectrometry (GC-MS): In a GC-MS experiment, this compound would first be separated from other components in a mixture by gas chromatography and then ionized and detected by the mass spectrometer. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. For this compound (C₉H₇NO), the molecular ion peak would appear at an m/z of 145.0528.
Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to further fragmentation (collision-induced dissociation), a tandem mass spectrum can be obtained. This provides detailed information about the structure of the molecule. The fragmentation of this compound is expected to involve cleavage of the bond between the carbonyl group and the pyridine ring, as well as fragmentation of the furan and pyridine rings themselves. Common fragment ions observed in the GC-MS of this compound include m/z 117, which likely corresponds to the loss of a CO molecule, and m/z 90. nih.gov
| m/z | Proposed Fragment | Loss |
|---|---|---|
| 145 | [C₉H₇NO]⁺ (Molecular Ion) | - |
| 117 | [C₈H₇N]⁺ | CO |
| 90 | [C₆H₄N]⁺ | CO, HCN |
Thermal Analysis (e.g., Thermogravimetric Analysis)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase behavior of this compound.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA curve for this compound would reveal its decomposition temperature. For a pure, non-solvated sample, a single-step decomposition is expected. The onset temperature of weight loss would indicate the beginning of thermal degradation. The final residual mass would provide information about the nature of the decomposition products (e.g., complete volatilization or formation of a char residue).
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram would show endothermic peaks corresponding to melting and boiling points, and potentially exothermic peaks related to decomposition. For a crystalline solid, a sharp endothermic peak would be observed at its melting point.
Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis) for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method utilized in crystallography to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the sum of electron distributions of all other molecules in the crystal. The resulting three-dimensional Hirshfeld surface provides a rich graphical representation of the molecule's shape and its contact environment.
The surface can be mapped with various properties, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contacts. The dnorm map uses a red-white-blue color scheme, where red spots indicate contacts shorter than the van der Waals radii sum and represent close intermolecular interactions, white areas denote contacts around the van der Waals separation, and blue regions signify longer contacts.
Further quantification is achieved through two-dimensional fingerprint plots, which summarize all intermolecular contacts on the Hirshfeld surface. These plots represent the distribution of distances from the surface to the nearest atom interior (di) and exterior (de) to the surface, providing a percentage contribution for each type of interaction.
While a specific Hirshfeld surface analysis for this compound has not been detailed in the surveyed literature, the analysis of other furan and pyridine-containing compounds provides insight into the types of intermolecular interactions that are likely to be significant. For instance, studies on related heterocyclic compounds consistently show that van der Waals interactions, particularly H···H, H···O/O···H, and H···C/C···H contacts, are the most dominant forces in the crystal packing. nih.gov
For illustrative purposes, the Hirshfeld surface analysis of 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, a molecule also containing a furan-2-yl moiety, revealed the following distribution of intermolecular contacts nih.gov:
| Interaction Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 46.8 |
| H···O/O···H | 23.5 |
| H···C/C···H | 15.8 |
| C···C | 7.4 |
| H···N/N···H | 2.8 |
This table presents data for 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine to exemplify the output of a Hirshfeld surface analysis and is not representative of this compound.
In this example, the H···H interactions account for the largest portion of the surface, which is common for organic molecules. nih.gov The significant contributions from H···O/O···H and H···C/C···H contacts highlight the importance of hydrogen bonding and other weak interactions in stabilizing the crystal structure. nih.gov The shape index, another property that can be mapped on the Hirshfeld surface, is used to identify π-π stacking interactions, which appear as adjacent red and blue triangles. mdpi.com For a molecule like this compound, with its two aromatic rings, such π-π stacking interactions would also be an important feature to investigate.
Advanced Applications and Functional Materials Development
Medicinal Chemistry and Biological Activity Studies
The hybridization of pyridine (B92270) and furan (B31954) rings into a single molecule has been a successful strategy in medicinal chemistry to develop compounds with significant biological activities. researchgate.net Pyridine derivatives are known to target a wide range of biological molecules, including kinases and topoisomerase enzymes, while furan-containing compounds also exhibit promising anticancer properties. researchgate.net
Derivatives containing the 2-furanyl-pyridine core have shown significant potential as antitumor agents. A study on dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives, where the aryl group was a 2-furanyl moiety, demonstrated potent antiproliferative activity against human cancer cell lines HCT15 (colon) and K562 (leukemia). nih.gov Many of these compounds exhibited cytotoxicity comparable to or stronger than the established anticancer drug etoposide. nih.gov Specifically, compound 56 from this series, 2,4-di-p-phenolyl-6-(2-furanyl)pyridine, was identified as a highly potent agent. nih.gov
Similarly, other furan-pyridine hybrids have been synthesized and evaluated for their cytotoxic effects. A series of furan–pyridinone compounds were tested against esophageal cancer cell lines (KYSE70 and KYSE150), with several derivatives showing significant anti-tumor activity. mdpi.com The consistent observation of anticancer properties among various pyridine-furan hybrids underscores the importance of this structural combination in designing new therapeutic agents. researchgate.netarabjchem.orgrrpharmacology.rumdpi.comresearchgate.net
| Compound | Target Cell Line | Activity Metric (IC50) | Reference |
|---|---|---|---|
| Furan–pyridinone derivatives (e.g., 3e, 4c) | KYSE70, KYSE150 (Esophageal Cancer) | Showed measurable anti-tumor activity at 40 μg/mL | mdpi.com |
| Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives | Neuro-2a (Neuroblastoma) | IC50 values of 5.8 µM and 3.6 µM | mdpi.com |
| Pyridine-urea derivatives (8b, 8e) | Various (NCI-60 panel) | Mean growth inhibition of 43% and 49% | mdpi.com |
The pyridine nucleus is a well-established pharmacophore in the design of antimicrobial agents. nih.govnih.govresearchgate.net The fusion of a pyridine ring with other heterocyclic systems, such as furan, can lead to compounds with enhanced or broad-spectrum antimicrobial activity. researchgate.net Thiazolopyridine derivatives, which are structurally related, have shown significant biological importance, including antifungal and antimicrobial properties. researchgate.net
Studies on various pyridine derivatives have demonstrated their efficacy against a range of pathogens. For example, certain nicotinic acid benzylidene hydrazide derivatives were highly active against S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov In another study, a class of pyridines and pyrimidines was found to be active against an efflux-negative strain of Candida albicans. nih.gov Their mechanism of action was linked to the inhibition of ergosterol (B1671047) biosynthesis, specifically through the putative inhibition of lanosterol (B1674476) demethylase. nih.gov This mode of action is a hallmark of azole antifungal drugs, suggesting that pyridine-based compounds could offer a novel scaffold for developing new antifungals. While direct testing of 2-(2-Furanoyl)pyridine was not reported, its structural components are frequently found in molecules with demonstrated antimicrobial and antifungal potential. nih.gov
DNA topoisomerases are critical enzymes for managing DNA topology during replication and transcription, making them validated targets for anticancer drugs. nih.govmdpi.com Research has shown that compounds containing the 2-furanyl-pyridine structure can act as potent inhibitors of these enzymes.
A key study investigated a series of dihydroxylated 2,4-diphenyl-6-aryl pyridines, including a derivative with a 2-furanyl group at the 6-position. nih.gov These compounds were evaluated for their ability to inhibit topoisomerase I and II. The results indicated that many of the synthesized compounds exhibited potent topoisomerase II (topo II) inhibitory activity. nih.gov A positive correlation was established between this topo II inhibition and the compounds' cytotoxicity against human cancer cells. nih.gov The most active compound, 2,4-di-p-phenolyl-6-(2-furanyl)pyridine , was found to function as a topoisomerase poison. nih.gov This mechanism involves stabilizing the transient complex between the topoisomerase enzyme and DNA, leading to double-strand breaks and ultimately cell death, a mode of action similar to the clinical drug etoposide. nih.govmdpi.com
| Compound | Enzyme Target | Mechanism of Action | Key Finding | Reference |
|---|---|---|---|---|
| 2,4-di-p-phenolyl-6-(2-furanyl)pyridine (Compound 56) | Topoisomerase II | Topoisomerase Poison | Showed the most potent inhibitory activity at low concentrations. | nih.gov |
Antioxidant Properties
The intrinsic chemical architecture of this compound, which combines an electron-rich furan ring with an electron-deficient pyridine ring, suggests a potential for antioxidant activity. While direct and extensive studies on the antioxidant properties of this compound itself are not widely documented, the antioxidant capabilities of both furan and pyridine derivatives have been a subject of scientific investigation. The antioxidant potential of such hybrid molecules often arises from their ability to donate a hydrogen atom or an electron to stabilize free radicals.
The furan moiety, in particular, is known to contribute to antioxidant effects. The antioxidant activity of furan-containing compounds is often attributed to the electron-donating nature of the furan ring, which can facilitate the scavenging of peroxyl radicals. nih.gov Studies on various furan derivatives have demonstrated their capacity to inhibit oxidative processes. nih.govnih.gov For instance, unsubstituted furan has been shown to exhibit significant antioxidant activity. nih.gov
Similarly, certain pyridine derivatives have been evaluated for their antioxidant potential. For example, derivatives of 2,2'-pyridoin have been shown to protect cells against oxidative stress. The combination of a furan and a pyridine ring in a single molecule, as seen in this compound, could potentially lead to synergistic or unique antioxidant behaviors. The structural arrangement might influence the radical scavenging capacity and the stability of the resulting radical species. Research on furan-/pyridine aminophosphonate derivatives has indicated that such hybrid structures can exhibit moderate antioxidant activity. tandfonline.com
Further investigation into the specific antioxidant mechanisms of this compound would be necessary to fully elucidate its potential in this area. Such studies would likely involve assays to measure its ability to scavenge various free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and to inhibit lipid peroxidation.
Design and Development of Pyridine-Based Pharmacophores and Drug Scaffolds
The pyridine ring is a well-established and highly significant scaffold in medicinal chemistry and drug design. researchgate.net Its presence in a vast number of approved pharmaceutical agents underscores its importance as a pharmacophore. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which allows for crucial interactions with biological targets such as enzymes and receptors. The structural combination of a pyridine ring with a furan moiety, as in this compound, presents a promising strategy for the design of novel therapeutic agents. researchgate.net
The furan ring system is also a key component in numerous biologically active compounds and is recognized for its diverse pharmacological properties. nih.gov The incorporation of a furan ring can influence a molecule's polarity, metabolic stability, and binding interactions. Therefore, the this compound framework can be considered a hybrid scaffold that leverages the beneficial properties of both heterocyclic rings.
The development of drugs based on pyridine scaffolds is an active area of research, with continuous efforts to synthesize new derivatives with improved efficacy and selectivity. researchgate.net Fused heterocyclic systems containing both furan and pyridine rings, such as furopyridines, have been investigated for their potential as anticancer agents. nih.govmdpi.com The design of such molecules often involves modifying the core structure with various substituents to optimize their pharmacological profile.
The this compound structure can serve as a versatile starting point for the synthesis of a library of compounds with potential therapeutic applications. The reactivity of both the furan and pyridine rings allows for chemical modifications to fine-tune the molecule's properties, such as its solubility, lipophilicity, and ability to interact with specific biological targets. The development of new synthetic methodologies for furan and pyridine derivatives continues to expand the possibilities for creating novel drug candidates based on these important heterocyclic scaffolds. mdpi.com
Applications as Biochemical Probes
The unique photophysical properties of molecules containing furan and pyridine rings make them attractive candidates for the development of biochemical probes. Fluorescent probes are indispensable tools in biomedical research and diagnostics, enabling the visualization and tracking of biological molecules and processes with high sensitivity and specificity. Both furan-based and pyridine-based fluorophores have been successfully developed for a variety of sensing and imaging applications. nih.govmdpi.com
Furan-containing fluorescent probes have been designed for applications such as the imaging of cancer cells. nih.gov These probes often exhibit desirable characteristics like high fluorescence quantum yields and large Stokes shifts, which are crucial for sensitive and clear imaging. The furan ring can be incorporated into the core of a fluorophore to modulate its electronic and photophysical properties.
Similarly, pyridine derivatives have been extensively used in the design of fluorescent sensors for the detection of ions and small molecules. mdpi.com The nitrogen atom of the pyridine ring can act as a binding site for metal ions, leading to changes in the fluorescence properties of the molecule upon binding. This principle has been utilized to create sensors for various cations.
The this compound scaffold, by combining both a furan and a pyridine moiety, offers a platform for the design of novel fluorescent probes. The interaction of the two rings can lead to unique photophysical properties that may be advantageous for specific applications. For instance, a fluorescent receptor incorporating both furan and pyridine moieties has been synthesized for the selective recognition of copper ions. researchgate.net The development of such probes based on the this compound structure could lead to new tools for biochemical research and clinical diagnostics.
Materials Science Applications
Development of Advanced Functional Materials with Tailored Properties
The field of materials science is constantly seeking new molecular building blocks for the creation of advanced functional materials with specific, tailored properties. The this compound molecule, with its combination of two distinct heterocyclic rings, represents a promising candidate for the development of such materials. The electronic and structural properties of both furan and pyridine can be harnessed to create materials with novel optical, electronic, and chemical characteristics.
The development of functional materials often relies on the ability to control the arrangement of molecules in the solid state and to introduce specific functional groups to tune their properties. Pyridine derivatives, for instance, have been incorporated into hole-transporting materials for use in organic light-emitting diodes (OLEDs). nih.gov The pyridine unit can influence the material's energy levels and charge-transporting capabilities.
The furan ring, on the other hand, is known for its role in conductive polymers and other organic electronic materials. The combination of these two rings in this compound could lead to materials with a unique balance of electron-donating and electron-accepting properties, which is often desirable for applications in organic electronics. The synthesis of derivatives of this compound with various substituents would allow for the fine-tuning of its properties for specific material applications.
Polymeric Materials with Specific Electro-optical and Photophysical Properties
The polymerization of monomers containing furan and pyridine rings has been shown to yield materials with interesting electro-optical and photophysical properties. The this compound molecule can be considered a potential monomer for the synthesis of such polymeric materials. The resulting polymers would feature a backbone containing both furan and pyridine units, which could lead to unique electronic and conformational properties.
Research on pyridine-furan oligomers has revealed that these molecules can adopt helical structures. rsc.org The study of the structural and optoelectronic properties of such oligomers provides insight into the potential characteristics of polymers derived from this compound. The photophysical properties of these materials are of particular interest, as they can be tuned for applications in areas such as organic electronics and photonics.
Furthermore, the photochemically mediated polymerization of furan and pyridine has been explored as a method to synthesize nanothreads, which are one-dimensional sp³-hybridized materials with high predicted tensile strength and a tunable band gap. acs.orgnih.gov This suggests that this compound could potentially be used as a precursor for the synthesis of novel one-dimensional materials under high pressure and with photochemical activation. The electro-optical and photophysical properties of polymers derived from this compound would be highly dependent on the polymerization method and the resulting polymer architecture.
Semiconductor Applications
The search for new organic semiconductor materials is a key focus in the development of next-generation electronic devices, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Both furan and pyridine derivatives have been investigated for their semiconducting properties. The incorporation of furan into low band-gap polymers has been shown to be an effective strategy for creating efficient solar cells. lbl.gov
The furan ring is considered an analogue of thiophene, which is a widely used building block in organic semiconductors. Furan-containing polymers can exhibit good solubility and favorable electronic properties for use in OPVs. The combination of a furan ring with a pyridine ring in the this compound structure could lead to materials with ambipolar charge transport properties, meaning they can transport both electrons and holes.
Pyridine-containing materials have also been explored for various roles in organic electronic devices. The electron-deficient nature of the pyridine ring can be beneficial for creating n-type or electron-transporting materials. The development of semiconductors based on the this compound scaffold could therefore open up new possibilities for the design of organic electronic devices with improved performance and stability. Thiazolopyridine derivatives, which are structurally related to furan-pyridine systems, have also found applications in semiconductor materials. researchgate.net
Corrosion Inhibition Research
The prevention of metal degradation due to corrosion is a critical industrial challenge. Organic molecules containing heteroatoms such as nitrogen, oxygen, and sulfur, along with aromatic rings, are often effective corrosion inhibitors. This is because they can adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.
Compounds structurally related to this compound, which feature both furan and pyridine rings, have been investigated as highly effective corrosion inhibitors for metals like steel in acidic media. chemmethod.comafricaresearchconnects.com The furan ring's oxygen atom and the pyridine ring's nitrogen atom, along with the delocalized π-electrons in both rings, serve as active centers for adsorption onto the metal surface. researchgate.net This adsorption blocks the active corrosion sites and hinders the electrochemical processes of corrosion. chemmethod.com
Research on various pyridine derivatives has demonstrated their significant potential to protect steel and other alloys. chemmethod.comresearchgate.net Studies employing methods such as weight loss measurements, potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS) have confirmed the efficacy of these compounds. For instance, certain substituted pyridine derivatives have achieved inhibition efficiencies exceeding 99% at optimized concentrations in hydrochloric acid solutions. chemmethod.com PDP studies often reveal that these types of compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The adsorption of these molecules typically follows the Langmuir adsorption isotherm, indicating the formation of a stable monolayer on the metal surface. mdpi.com
The following table summarizes the performance of various pyridine derivatives as corrosion inhibitors, illustrating the potential of this class of compounds.
| Compound Class | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
| Substituted Pyridine Derivative | Mild Steel | 0.5 M HCl | > 99.6 | chemmethod.com |
| Pyridine-2-thiol | Brass | 0.5 M H₂SO₄ | > 85 | mdpi.comnih.gov |
| 4-chloro-2-((pyridin-2-ylimino)methyl)phenol | Carbon Steel | 1 M HCl | Increased with concentration | researchgate.net |
| Bichalcophene derivatives (containing furan) | Carbon Steel | 1 M HCl | 95 | researchgate.net |
This table is interactive. You can sort and filter the data.
Fluorescent Materials and Optical Applications
Fluorescent organic molecules are foundational to the development of sensors, bioimaging agents, and optoelectronic devices like organic light-emitting diodes (OLEDs). The design of such molecules often involves combining electron-donating and electron-accepting units to create a "push-pull" system. This architecture can facilitate intramolecular charge transfer (ICT) upon photoexcitation, which is a key mechanism for fluorescence.
The structure of this compound, containing the electron-rich furan and electron-deficient pyridine, is a promising scaffold for designing novel fluorophores. While specific studies on this exact compound are emerging, research on other furan- and pyridine-based molecules demonstrates their strong potential. nih.gov These compounds often exhibit fluorescence in the visible spectrum, with their specific photophysical properties—such as absorption and emission wavelengths, quantum yield, and Stokes shift—being highly dependent on their chemical structure and the polarity of their environment. mdpi.comsciforum.net For example, some furan-based fluorescent probes have been synthesized that show exceptionally high fluorescence quantum yields (ΦFL), reaching values as high as 0.946, making them ultrabright for imaging applications. nih.govresearchgate.net
The photophysical characteristics of several fluorescent probes based on pyridine and furan scaffolds are detailed in the table below.
| Compound Class | Max. Emission Wavelength (λem) | Quantum Yield (ΦFL) | Application | Reference |
| Furan-based Probe (DCPEF) | Not Specified | 0.946 | Cancer Cell Imaging | nih.govresearchgate.net |
| 2-Amino-6-phenylpyridine Derivative | 480 nm | 0.44 | Fluorescent Probe | nih.gov |
| Pyreno[2,1-b]furans | 505 - 516 nm | High | Bioimaging | chemistryviews.org |
| Pyridine-based Fluorophores | 300 - 450 nm | Not Specified | Optical Sensors | mdpi.com |
This table is interactive. You can sort and filter the data.
Environmental and Sensor Applications
Ion-selective electrodes (ISEs) are analytical tools that measure the activity of a specific ion in a solution. A key component of an ISE is the ionophore, an organic molecule integrated into a membrane (typically PVC-based) that selectively binds to the target ion. mdpi.com The structural features of this compound, specifically the presence of heteroatoms (N, O) with available lone pairs of electrons and a defined spatial arrangement, make it a candidate for investigation as an ionophore for detecting various metal cations.
The principle involves the ionophore capturing the target ion from the sample solution and transporting it into the membrane phase, generating a measurable potentiometric signal that correlates with the ion's concentration. The selectivity of the electrode is determined by how strongly and specifically the ionophore binds to the target ion compared to other interfering ions.
Research into pyridine-containing ligands has shown their effectiveness as ionophores in ISEs for various ions. For example, lipophilic diamides incorporating a pyridine ring have been successfully used to develop ISEs for strontium (Sr²⁺). nih.gov These electrodes demonstrated excellent performance, including a Nernstian response (slope of 29 mV/decade for Sr²⁺) and a wide linear range of detection. nih.gov The development of highly selective and sensitive ISEs is crucial for monitoring toxic heavy metal ions like lead (Pb²⁺) in environmental samples. nih.gov The design of the ionophore is critical to achieving the high selectivity required for reliable environmental and clinical analysis.
The performance characteristics of ISEs based on pyridine-containing ionophores are presented below.
| Ionophore Class | Target Ion | Linear Range | Slope (mV/decade) | Reference |
| Diamide with Pyridine Ring | Sr²⁺ | 2x10⁻⁵ to 1x10⁻² M | 29 | nih.gov |
| Protoporphyrin IX | Choline | 1 µM to 1 mM | Not Specified | mdpi.com |
| Quinazoline Derivatives | Various (e.g., Th⁴⁺, Fe³⁺) | Varies | Varies | mdpi.com |
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Future Directions and Emerging Research Avenues
Design of Novel Furoyl-Pyridine Scaffolds with Enhanced Selectivity
The development of new furoyl-pyridine scaffolds with improved selectivity is a key area of contemporary research. Scientists are modifying the core structure of 2-(2-Furanoyl)pyridine to create derivatives with enhanced targeting capabilities for specific biological molecules. A notable example is the emergence of the furo[3,2-b]pyridine (B1253681) core as a privileged scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs). nih.govresearchgate.net Optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded potent, cell-active, and highly selective CLK inhibitors. researchgate.net
Furthermore, research into furopyridine derivatives has demonstrated their potential as inhibitors for a range of kinases, including Lck and Akt, and as modulators of tubulin polymerization. nih.gov The strategic design of these scaffolds often involves appending various functional groups to the furan (B31954) and pyridine (B92270) rings to fine-tune their electronic and steric properties, thereby maximizing their interaction with the intended biological target while minimizing off-target effects. The synthesis of novel pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine (B1315467) derivatives has also been explored for their therapeutic potential, particularly in cancer research. cncb.ac.cnnih.gov
Table 1: Examples of Novel Furoyl-Pyridine Scaffolds and Their Biological Activities
| Scaffold | Target | Potential Application |
| Furo[3,2-b]pyridine | cdc-like kinases (CLKs) | Kinase inhibitor |
| Furo[2,3-b]pyridine | Tubulin, Lck, Akt kinases | Anticancer agent |
| Pyridine-2(H)-one derivatives | Breast cancer cell lines | Anticancer agent |
| Nicotinonitrile derivatives | Breast cancer cell lines | Anticancer agent |
Exploration of Undiscovered Reactivity Pathways and Transformations
Chemists are actively investigating novel methods to synthesize and modify the this compound structure, leading to the discovery of previously unknown reactivity pathways. One groundbreaking area is the "skeletal editing" of furans, which allows for their transformation into pyridines. chemrxiv.org This metal-free approach utilizes sulfenylcarbenes to selectively cleave the furan core, generating ene-one intermediates that can react with a nitrogen source to form the pyridine ring. chemrxiv.org Mechanistic studies, supported by density functional theory (DFT) calculations, have revealed a unique reaction pathway that proceeds via a cyclopropane-fused pyrrole (B145914) to yield an unexpected pyridine regioisomer. chemrxiv.org
Other research has focused on the transformation of furans into pyridinols and pyridinediols. scispace.com These methods provide new routes from readily available furan-2-carboxylic acid esters to valuable pyridine derivatives. scispace.com The exploration of such transformations broadens the chemical space accessible from simple furan precursors and enables the synthesis of a wider variety of functionalized furoyl-pyridine compounds.
Integration of Advanced Computational Modeling for Predictive Material Design
The use of advanced computational modeling is becoming increasingly integral to the design of novel materials based on the furoyl-pyridine scaffold. mit.edu Techniques such as large-scale computational modeling, artificial intelligence (AI), and machine learning are being employed to predict the properties and performance of new materials, accelerating the design and discovery process. mit.edunih.gov
Computational methods allow researchers to simulate the behavior of molecules at the atomic level, providing insights into their electronic structure, reactivity, and interactions with other molecules. nih.gov This "bottom-up" approach enables the design of materials with specific, desired properties from the molecular scale upwards. credential.net For instance, density functional theory (DFT) calculations have been used to understand the reaction mechanisms in the transformation of furans to pyridines. chemrxiv.org By predicting which chemical building blocks can be combined to create advanced materials with superior functions, computational modeling is revolutionizing the field of materials science. mit.edu
Development of Tailored Furoyl-Pyridine Systems for Specific Biological Targets
The versatility of the furoyl-pyridine scaffold makes it an attractive platform for developing drugs that can be precisely tailored to interact with specific biological targets. This targeted approach is crucial for creating more effective and safer medicines with fewer side effects. The pyridine ring is a common feature in many FDA-approved drugs due to its ability to improve solubility and bioavailability. nih.govenpress-publisher.com
Researchers have successfully designed and synthesized novel furoyl-pyridine derivatives with potent cytotoxic activities against various cancer cell lines. nih.govmdpi.com For example, a series of furan[3,2-c] pyridine derivatives have shown significant anti-tumor activity against esophageal cancer cell lines. mdpi.com Molecular docking studies have been employed to understand the binding interactions of these compounds with their target proteins, such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). cncb.ac.cnnih.gov This structure-based drug design approach allows for the rational optimization of lead compounds to enhance their potency and selectivity. semanticscholar.org
Table 2: Examples of Tailored Furoyl-Pyridine Systems and Their Biological Targets
| Furoyl-Pyridine Derivative | Biological Target(s) | Therapeutic Area |
| Furan[3,2-c] pyridine derivatives | Esophageal cancer cells (KYSE70, KYSE150) | Oncology |
| Furo[2,3-b]pyridine derivatives | AKT1, ERα, HER2 | Oncology (Breast Cancer) |
| 3-(thiophen-2-ylthio)pyridine derivatives | FGFR2, FGFR3, EGFR, Janus kinase, RON | Oncology |
| 2-amino-4-(1-phenylethoxy) pyridine derivatives | ROS1 kinase | Oncology |
Application in Multifunctional Hybrid Materials and Nanotechnology
While the biological applications of furoyl-pyridines are well-explored, their potential in the realm of multifunctional hybrid materials and nanotechnology is an emerging and exciting field of research. The unique electronic and coordination properties of the pyridine moiety make it a valuable component in the design of advanced materials. nih.gov
The incorporation of pyridine derivatives into hybrid materials can impart a range of functionalities, including applications in thermal management, radiative cooling, and even all-solid-state batteries. google.com In nanotechnology, the ability of pyridine to coordinate with metal ions is being explored for the creation of novel nanomaterials. For instance, the optoelectronic spectrum of Cadmium Sulfide (CdS) nanoparticles can be influenced by the presence of pyridine and its derivatives. researchgate.net As research in this area continues to grow, the this compound scaffold is poised to become a key building block in the development of next-generation smart materials and nanodevices.
Q & A
Basic: What are the key synthetic routes for 2-(2-Furanoyl)pyridine, and how can reaction yields be optimized?
Methodological Answer:
The synthesis of this compound typically involves coupling reactions between pyridine derivatives and furanoyl precursors. For example, nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can be employed. Key steps include:
- Precursor Activation : Use anhydrous solvents (e.g., dichloromethane) to stabilize reactive intermediates .
- Catalytic Systems : Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and base (e.g., Na₂CO₃) to enhance coupling efficiency .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity (>95%) .
Yield optimization requires controlled temperature (e.g., 80°C) and inert atmospheres (N₂/Ar) to prevent side reactions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry and furanoyl substitution patterns. Use deuterated solvents (e.g., CDCl₃) and reference shifts for pyridine (δ 7.1–8.5 ppm) and carbonyl groups (δ 160–180 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- FT-IR : Identify carbonyl (C=O) stretching bands (~1680 cm⁻¹) and pyridine ring vibrations .
Advanced: How can researchers resolve contradictory data in solvent-dependent reactivity studies?
Methodological Answer:
Contradictions in solvent effects (e.g., polar vs. non-polar) require systematic analysis:
- Control Experiments : Compare reaction outcomes in DMF (polar aprotic) vs. toluene (non-polar) to assess solvent polarity impacts .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to evaluate solvent stabilization of intermediates .
- Kinetic Profiling : Monitor reaction progress via HPLC or in-situ IR to identify rate-limiting steps influenced by solvent .
Advanced: What strategies improve this compound’s solubility for biological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance aqueous solubility while maintaining biocompatibility .
- Derivatization : Introduce hydrophilic groups (e.g., -OH, -NH₂) at non-critical positions via post-synthetic modification .
- Nanoformulation : Encapsulate the compound in liposomes or cyclodextrins to improve bioavailability .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation hazards .
- Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal .
Advanced: How can researchers validate this compound’s role as a receptor ligand?
Methodological Answer:
- Binding Assays : Perform competitive radioligand displacement studies (e.g., using ³H-labeled antagonists) to measure affinity (Ki values) .
- Structural Analysis : Co-crystallize the compound with target receptors (e.g., GPCRs) and resolve structures via X-ray crystallography .
- Functional Assays : Monitor downstream signaling (e.g., cAMP accumulation) in cell-based systems to confirm agonism/antagonism .
Basic: What are the compound’s stability profiles under varying storage conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis .
- Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) to predict shelf life .
Advanced: How to address discrepancies in reported bioactivity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, ChEMBL) and apply statistical weighting to outliers .
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293) and endpoint measurements (e.g., IC50) .
- Structure-Activity Relationship (SAR) : Synthesize analogs to isolate variables (e.g., substituent effects) influencing bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
